2-(1H-pyrazol-1-yl)pyridin-3-amine
Overview
Description
2-(1H-pyrazol-1-yl)pyridin-3-amine: is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and potential applications in various scientific domains. It is commonly used in research settings, particularly in the synthesis of more complex molecules and in the study of reaction mechanisms.
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s possible that this compound interacts with its targets through strong H-bonding interactions , but more detailed studies are required to confirm this and to understand any resulting changes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(1H-pyrazol-1-yl)pyridin-3-amine are not well-documented. Its impact on bioavailability is also unknown. The compound is a solid at room temperature, with a predicted melting point of 115.95° C and a predicted boiling point of 361.3° C at 760 mmHg . These properties could potentially influence its pharmacokinetics.
Result of Action
As a unique chemical, it may have a variety of effects depending on its targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-1-yl)pyridin-3-amine typically involves the reaction of pyridine derivatives with pyrazole derivatives. One common method is the cyclization of pyridine with pyrazole in the presence of a suitable catalyst, such as a metal cyanide or a transition metal compound . The reaction conditions often include heating the reactants to promote the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-pyrazol-1-yl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: 2-(1H-pyrazol-1-yl)pyridin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest for their catalytic and biological activities .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a scaffold for drug development. Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals .
Comparison with Similar Compounds
- 2-(1H-pyrazol-3-yl)pyridine
- 3-(1H-pyrazol-1-yl)pyridine
- 2-(4-bromo-1H-pyrazol-3-yl)pyridine
- 3-(pyridin-2-yl)-1H-pyrazole-5-amine
Comparison: 2-(1H-pyrazol-1-yl)pyridin-3-amine is unique due to the specific positioning of the pyrazole and pyridine rings, which influences its reactivity and binding properties. Compared to similar compounds, it may exhibit different tautomeric forms and conformational preferences, affecting its chemical behavior and biological activity .
Properties
IUPAC Name |
2-pyrazol-1-ylpyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-3-1-4-10-8(7)12-6-2-5-11-12/h1-6H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJHIAMBSGGNIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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